N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex compound featuring:
- A 4-chlorophenyl group linked via an acetamide moiety.
- A thioether bridge connecting the acetamide to a 1H-imidazole core.
- Substituents on the imidazole ring: phenyl at position 5 and 3-(trifluoromethyl)phenyl at position 1.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3OS/c25-18-9-11-19(12-10-18)30-22(32)15-33-23-29-14-21(16-5-2-1-3-6-16)31(23)20-8-4-7-17(13-20)24(26,27)28/h1-14H,15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQUIVLURZALNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by its imidazole and thioacetamide functionalities. Its molecular formula is , with a molecular weight of approximately 555.02 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, particularly in targeting various enzymes and pathways associated with cancer cell proliferation. The following are notable mechanisms attributed to similar compounds:
- Inhibition of Enzymes : Compounds related to imidazole derivatives have shown the ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell metabolism and proliferation .
- Molecular Docking Studies : Computational studies suggest that this compound may bind effectively to targets like telomerase and topoisomerase II, which are vital in DNA replication and repair processes .
Anticancer Potential
Several studies have highlighted the anticancer properties of imidazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 8.9 |
Antiviral Activity
Emerging data suggest that certain derivatives may also possess antiviral properties. For example, thiazole-based compounds have shown effectiveness against viral infections by inhibiting viral RNA polymerases . This could be a potential area for further exploration regarding this compound.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of imidazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced their anticancer activity. The specific compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Case Study 2: Enzyme Inhibition
Research evaluating the inhibition of HDAC by similar compounds revealed that they could effectively reduce histone deacetylation in cancer cells, leading to reactivation of tumor suppressor genes . This mechanism underlines the potential therapeutic application of this compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Core
The imidazole scaffold is a common feature in bioactive compounds. Key analogs include:
Key Observations :
- Heterocyclic linkages (e.g., thiazole, pyridine) introduce additional hydrogen-bonding or coordination sites, as seen in thiazole-containing analogs .
Physicochemical and Structural Properties
- Solubility : Sulfinyl () and methoxy groups () enhance solubility compared to hydrophobic -CF₃ or chloro substituents.
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit hydrogen-bonded dimers, which could stabilize solid-state structures. The target compound’s bulkier substituents may disrupt such packing .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves two key steps:
Formation of the imidazole core : React 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone) under reflux (60–80°C) for 6–12 hours .
Purification : Recrystallize the crude product from ethanol or ethanol-DMF mixtures to isolate the pure compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced: How can crystallographic data resolve ambiguities in the structural confirmation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for unambiguous structural determination. Key steps include:
- Growing crystals via slow evaporation of a saturated DMSO/water solution.
- Collecting intensity data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL to model atomic positions, thermal parameters, and bond distances/angles. Validate using R-factors (<5% for R1) and residual electron density maps .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- NMR (¹H/¹³C) : Confirm regiochemistry of the imidazole ring and thioacetamide linkage (e.g., δ 3.8–4.2 ppm for SCH₂CO).
- FT-IR : Verify thioether (C–S stretch, ~680 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹) functional groups .
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and compare bioactivity.
- In Silico Docking : Use AutoDock Vina to predict binding affinities to COX-1/2 or other targets.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX1/2 via fluorometric methods) and correlate with substituent electronic/hydrophobic parameters (Hammett σ, π values) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol-DMF (2:1 v/v) is ideal due to moderate polarity and high solubility at elevated temperatures. For heat-sensitive derivatives, use acetone-water (3:1) with slow cooling (0.5°C/min) to avoid oiling out .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values for COX inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Control Experiments : Verify assay conditions (pH, temperature) and purity of batches via HPLC.
- Cross-Validation : Compare results with structurally related compounds (e.g., 5-(4-fluorophenyl) analogs) to isolate substituent-specific effects .
Basic: What precautions are necessary during the handling of 3-(trifluoromethyl)phenyl intermediates?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis of trifluoromethyl groups.
- Toxicity Mitigation : Conduct reactions in a fume hood; monitor for volatile byproducts (e.g., HCl) via gas sensors .
Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous-Flow Setup : Use a microreactor (20 mL volume) with residence time optimization (5–10 min) to enhance mixing and heat transfer.
- Process Monitoring : Integrate inline FT-IR or UV-vis spectroscopy for real-time reaction tracking.
- DoE Optimization : Apply a Box-Behnken design to optimize variables (temperature, stoichiometry, flow rate) and minimize side products .
Basic: What spectroscopic signatures distinguish the imidazole ring’s substitution pattern?
Methodological Answer:
- ¹H NMR : Aromatic protons on the 5-phenyl group appear as a multiplet (δ 7.2–7.5 ppm), while the 3-(trifluoromethyl)phenyl group shows a deshielded singlet (δ 7.6–7.8 ppm).
- ¹³C NMR : The CF₃ group exhibits a quartet (~121 ppm, J = 285 Hz) .
Advanced: What strategies can validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS.
- Plasma Stability Assay : Incubate with human plasma (4 hr, 37°C), precipitate proteins with acetonitrile, and quantify remaining compound via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
